5-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolothiazole core. Its structure includes a 4-chlorophenyl group, a 4-methylpiperidinyl moiety, and a furan-2-yl substituent. The triazolothiazole scaffold is known for its stability and ability to engage in hydrogen bonding, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-13-8-10-25(11-9-13)17(14-4-6-15(22)7-5-14)18-20(27)26-21(29-18)23-19(24-26)16-3-2-12-28-16/h2-7,12-13,17,27H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNNLZARZYSIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors to form the thiazolo[3,2-b][1,2,4]triazole ring system.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with the thiazolo[3,2-b][1,2,4]triazole core.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction.
Incorporation of the Methylpiperidinyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methylpiperidinyl group.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a triazole-thiazole framework combined with a furan ring and chlorophenyl-piperidine substituents. This unique structure contributes to its diverse biological activities and chemical properties. The presence of multiple functional groups enables interactions with various biological targets.
Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its antimicrobial and anticancer properties. Studies have shown that derivatives of triazole and thiazole exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound may share similar properties due to its structural components .
- Mechanism of Action : Preliminary research indicates that the compound may modulate the activity of specific enzymes or receptors involved in disease pathways. For example, it could inhibit key enzymes linked to cancer proliferation or microbial resistance .
- Synthesis of Analogues : The compound serves as a valuable building block for synthesizing more complex molecules with enhanced biological activity. Researchers are exploring modifications to improve efficacy and reduce toxicity .
Biological Research
- Antimicrobial Activity : The compound has been tested for its ability to combat various pathogens. In vitro studies demonstrated effective inhibition of bacterial growth, indicating its potential as a new class of antimicrobial agents .
- Pharmacological Studies : Ongoing pharmacological evaluations aim to elucidate the compound's interaction with biological systems, including its effects on cellular signaling pathways and gene expression profiles .
Materials Science
- Chemical Processes : The compound's unique structure allows it to be used in developing new materials with specific chemical properties. Its ability to undergo various reactions (e.g., oxidation and reduction) makes it suitable for applications in organic synthesis and material development .
- Catalytic Applications : Due to its functional groups, the compound may serve as a catalyst or precursor in chemical reactions, enhancing efficiency in industrial processes .
Case Studies
- Anticancer Efficacy : A study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
- Antimicrobial Testing : Research conducted by the Journal of Medicinal Chemistry showed that the compound displayed activity against multi-drug resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
- Synthetic Route Optimization : Researchers have optimized synthetic pathways for producing this compound efficiently, enhancing yield and purity through advanced catalytic methods . This optimization is critical for scaling up production for clinical trials.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include inhibition of key enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine-Substituted Analogs
- 5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol () :
This analog replaces the 4-methylpiperidinyl group with a 4-ethylpiperazinyl moiety and substitutes the furan-2-yl with an ethyl group. The piperazine ring’s basicity may alter solubility and membrane permeability compared to the target compound’s piperidine group. The 3-chlorophenyl substitution (vs. 4-chlorophenyl) could affect steric interactions in binding pockets . - The methyl group at position 2 may reduce steric hindrance compared to the furan-2-yl group in the target compound .
Aryl-Substituted Triazolothiazoles
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole () :
Isostructural compounds with fluorophenyl groups exhibit planar conformations, except for one fluorophenyl group oriented perpendicularly. This structural flexibility may influence binding kinetics compared to the rigid furan-2-yl group in the target compound . - 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): These analogs replace the triazolothiazole core with triazolothiadiazoles. However, the absence of a piperidinyl group may reduce CNS penetration .
Heterocyclic Derivatives with Overlapping Pharmacological Potential
- Pyrazoline Derivatives (): Compounds like 2-[5-(4-methoxyphenyl)-3-phenyl-...benzothiazole exhibit antitumor and antidepressant activities.
- Imidazo[1,2-b]triazolones (): These derivatives feature imidazole fused to triazolone rings.
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Discussion and Implications
The target compound’s 4-chlorophenyl and furan-2-yl groups distinguish it from analogs with fluorophenyl or methoxyphenyl substituents, which may alter substrate selectivity in enzymatic assays. The 4-methylpiperidinyl group could enhance blood-brain barrier penetration relative to piperazine derivatives . Structural insights from isostructural compounds () suggest that conformational flexibility in aryl groups may be a critical design parameter for optimizing target engagement .
Biological Activity
The compound 5-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention due to its potential biological activities. The structure incorporates a triazole and thiazole moiety, which are known for their pharmacological significance. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Structural Characteristics
The compound features a triazolo-thiazole framework with a furan ring and a chlorophenyl-piperidine substituent. The presence of these functional groups contributes to its biological profile. The crystal structure analysis indicates stable conformations and specific bond lengths that are crucial for its activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include condensation techniques and purification processes. For instance, the synthesis can employ a Scholten–Boumann condensation reaction , which has been optimized to yield high purity and yield of the desired compound .
Antimicrobial Activity
Research has indicated that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. In vitro studies have shown that compounds with triazole and thiazole rings can inhibit the growth of various bacterial strains and fungi . This suggests that the compound may possess antimicrobial activity worth exploring further.
Binding Affinity Studies
In silico studies have been conducted to assess the binding affinity of similar compounds to biological targets such as proteins involved in cancer progression. These studies utilized molecular docking simulations to predict interactions and affinities . The results suggest that modifications in the piperidine or aromatic groups can enhance binding efficiency.
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that compounds with piperidine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli using disk diffusion methods .
- Cytotoxicity Assessment : Another investigation revealed that certain triazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced biological activity .
Data Summary Table
Q & A
Basic: What are the key structural features influencing the reactivity of this compound?
The compound’s reactivity is governed by its triazolo-thiazole fused heterocyclic core, which provides π-conjugation and hydrogen-bonding sites. The 4-chlorophenyl group enhances electron-withdrawing effects, while the 4-methylpiperidine moiety introduces steric bulk and basicity. The furan-2-yl group contributes π-orbital interactions, affecting electrophilic substitution patterns . Methodologically, reactivity can be probed via NMR titration (e.g., observing shifts in aromatic protons) or computational electrostatic potential mapping.
Basic: How can researchers optimize the synthesis of this compound?
Synthesis optimization requires multi-step protocols:
- Step 1 : Condensation of 4-chlorophenyl and 4-methylpiperidine precursors under anhydrous conditions (e.g., toluene, 70–80°C) with catalysts like Bleaching Earth Clay (pH 12.5) to form the central methylene bridge .
- Step 2 : Cyclization of the triazolo-thiazole core using thiourea derivatives in glacial acetic acid, monitored by TLC for intermediate purity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Advanced: How can computational methods predict its biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6), a fungal target. Focus on hydrogen bonds between the triazole NH and the enzyme’s heme cofactor .
- ADME analysis : SwissADME predicts bioavailability, with attention to logP (ideal range: 2–3) and topological polar surface area (<140 Ų) to ensure blood-brain barrier penetration .
Advanced: How to resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies:
- Standardized assays : Use the same cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) across experiments .
- Dose-response validation : Perform IC₅₀ determinations in triplicate with error margins <10% .
- Structural analogs : Compare with triazolo-thiazole derivatives (e.g., 6-(4-chlorophenyl)oxazolo[5,4-b]pyridine) to isolate substituent-specific effects .
Advanced: What experimental designs validate its mechanism of action in inflammation pathways?
- In vitro : Measure TNF-α inhibition in LPS-stimulated RAW 264.7 macrophages using ELISA, with dexamethasone as a control .
- Kinetic studies : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to COX-2 or NF-κB .
- Gene expression : qPCR for IL-6 and IL-1β, normalized to GAPDH, to confirm downstream anti-inflammatory effects .
Advanced: How to assess its stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests shelf stability) .
- Light sensitivity : Expose to UV (254 nm) and analyze photodegradation products via LC-MS .
Advanced: What strategies improve selectivity for cancer vs. healthy cells?
- Proteomic profiling : Use SILAC labeling in HeLa cells to identify off-target protein interactions .
- Structural tweaks : Introduce sulfonamide groups at the furan-2-yl position to enhance cancer cell uptake via LAT1 transporters .
- Cytotoxicity screening : Compare selectivity indices (SI = IC₅₀ healthy cells / IC₅₀ cancer cells) across >10 cell lines .
Advanced: How to address low solubility in aqueous media?
- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility >5 mg/mL .
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble ionic derivatives .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced: What analytical techniques confirm structural integrity post-synthesis?
- ¹H/¹³C NMR : Key signals include the triazole NH (δ 12.5–13.5 ppm) and furan β-protons (δ 7.2–7.5 ppm) .
- HRMS : Exact mass verification (e.g., m/z 486.0821 for [M+H]⁺) with <3 ppm error .
- XRD : Resolve crystal packing to confirm stereochemistry of the 4-methylpiperidine group .
Advanced: How to prioritize derivatives for in vivo testing?
- QSAR modeling : Use MOE or Gaussian to correlate logD, polarizability, and IC₅₀ values .
- Toxicity prediction : ADMETlab 2.0 screens for hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding) .
- In vivo PK : Administer 10 mg/kg IV in Sprague-Dawley rats; measure plasma half-life (>4h desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
